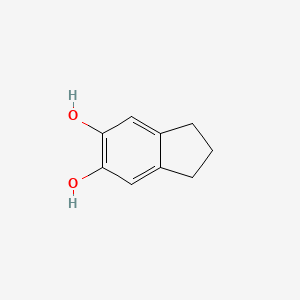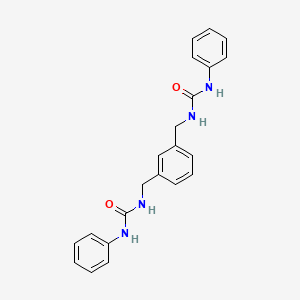
1,1'-(Benzene-1,3-diyldimethanediyl)bis(3-phenylurea)
説明
1,1'-(Benzene-1,3-diyldimethanediyl)bis(3-phenylurea), commonly known as BPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. BPU is a symmetrical molecule that consists of two urea groups attached to a benzene ring through a methylene bridge.
作用機序
The mechanism of action of BPU varies depending on its application. In medicine, BPU inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the replication of viruses and bacteria by interfering with their DNA synthesis. In agriculture, BPU inhibits the growth of weeds and pests by interfering with their protein synthesis. In industry, BPU improves the mechanical properties of polymers by forming covalent bonds between polymer chains.
Biochemical and Physiological Effects:
BPU has been shown to have low toxicity in vitro and in vivo. However, its long-term effects on human health and the environment are not yet fully understood. BPU has been shown to have some side effects such as nausea, vomiting, and diarrhea in animal studies.
実験室実験の利点と制限
BPU has several advantages for lab experiments. It is easy to synthesize, and its purity can be improved through recrystallization. BPU has a high melting point, which makes it easy to handle and store. However, BPU has some limitations for lab experiments. It is relatively insoluble in water, which limits its use in aqueous solutions. BPU is also sensitive to light and air, which can cause degradation over time.
将来の方向性
There are several future directions for research on BPU. In medicine, further studies are needed to investigate the mechanism of action of BPU on cancer cells, viruses, and bacteria. Clinical trials are needed to evaluate the safety and efficacy of BPU in humans. In agriculture, further studies are needed to investigate the herbicidal and insecticidal properties of BPU on various crops and pests. In industry, further studies are needed to investigate the use of BPU as a crosslinking agent for various polymers.
科学的研究の応用
BPU has been extensively studied for its potential applications in various fields. In medicine, BPU has been shown to have anticancer, antiviral, and antibacterial properties. BPU inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the replication of viruses and bacteria by interfering with their DNA synthesis. BPU has also been investigated for its potential use as an antifungal agent.
In agriculture, BPU has been shown to have herbicidal and insecticidal properties. It inhibits the growth of weeds and pests by interfering with their protein synthesis. BPU has also been investigated for its potential use as a plant growth regulator.
In industry, BPU has been used as a crosslinking agent for polymers. It improves the mechanical properties of polymers by forming covalent bonds between polymer chains.
特性
IUPAC Name |
1-phenyl-3-[[3-[(phenylcarbamoylamino)methyl]phenyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21(25-19-10-3-1-4-11-19)23-15-17-8-7-9-18(14-17)16-24-22(28)26-20-12-5-2-6-13-20/h1-14H,15-16H2,(H2,23,25,27)(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTMXJUJPWQZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292345 | |
| Record name | 1,1'-(benzene-1,3-diyldimethanediyl)bis(3-phenylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(Benzene-1,3-diyldimethanediyl)bis(3-phenylurea) | |
CAS RN |
36411-65-1 | |
| Record name | NSC81862 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(benzene-1,3-diyldimethanediyl)bis(3-phenylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



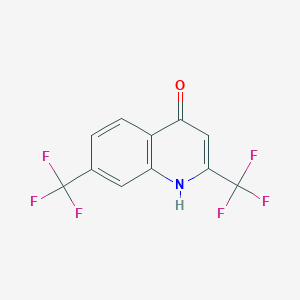
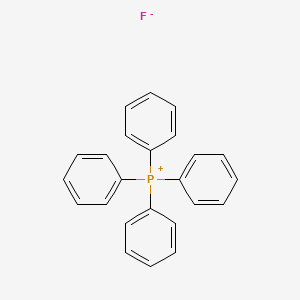
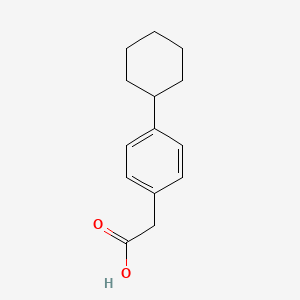
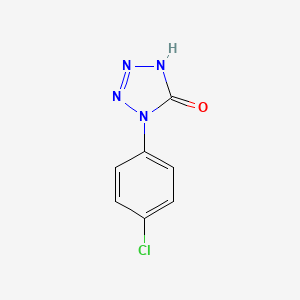

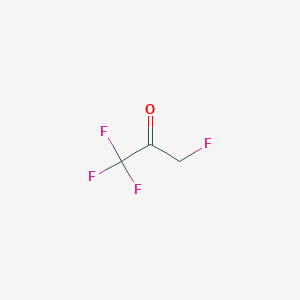
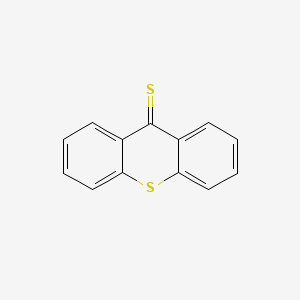

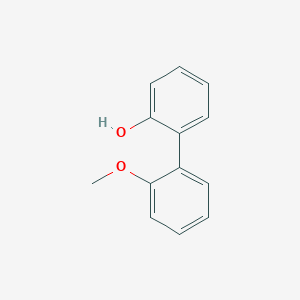
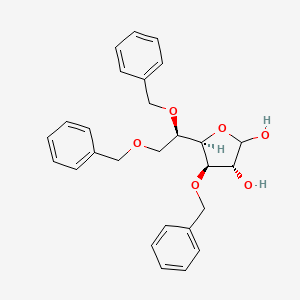
![4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3051776.png)
